molecular formula C5H10ClNO B1413388 (2R)-1-aminopent-4-yn-2-ol hydrochloride CAS No. 1807939-91-8

(2R)-1-aminopent-4-yn-2-ol hydrochloride

Cat. No.: B1413388
CAS No.: 1807939-91-8
M. Wt: 135.59 g/mol
InChI Key: KOANJOXWAJZRFK-NUBCRITNSA-N
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Description

(2R)-1-aminopent-4-yn-2-ol hydrochloride (CAS: 1807939-91-8) is a chiral organic compound with the molecular formula C₅H₁₀ClNO and a molecular weight of 135.59 g/mol . It features a hydroxyl group at the C2 position, an amino group at C1, and a terminal alkyne at C4. The compound’s stereochemistry is defined by the (R)-configuration at C2, as indicated by its IUPAC name. It is available as a room-temperature-stable powder, though key physicochemical properties such as boiling point and density remain unreported in available literature .

Properties

IUPAC Name

(2R)-1-aminopent-4-yn-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-2-3-5(7)4-6;/h1,5,7H,3-4,6H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOANJOXWAJZRFK-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@H](CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807939-91-8
Record name 4-Pentyn-2-ol, 1-amino-, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807939-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-aminopent-4-yn-2-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected amino alcohol.

    Alkyne Introduction: The alkyne group is introduced through a reaction with a suitable alkyne reagent under controlled conditions.

    Deprotection: The protecting groups are removed to yield the free amino alcohol.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amino alcohol with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-aminopent-4-yn-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Synthetic Routes

(2R)-1-Aminopent-4-yn-2-ol hydrochloride can be synthesized through multiple methods, including:

  • Propargyl Alcohol Reaction :
    • Reagents : Propargyl alcohol and ammonia.
    • Catalysts : Palladium or platinum.
    • Conditions : Initial reaction at 0-5°C followed by treatment with hydrochloric acid at room temperature.
  • Industrial Production :
    • Utilizes large-scale reactors with continuous flow processes to enhance yield and purity.
    • Automated systems are often employed for precise control over reaction conditions.

Chemical Reactions

The compound exhibits diverse reactivity, making it useful in various chemical transformations:

  • Oxidation : Hydroxyl group can be oxidized to form a carbonyl group.
    • Reagents : Potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction : The triple bond can be reduced to a double or single bond.
    • Reagents : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
  • Substitution : The amino group participates in nucleophilic substitution reactions.
    • Reagents : Halogenating agents such as thionyl chloride or phosphorus tribromide.

Organic Synthesis

This compound serves as a building block in organic synthesis. Its unique structure allows for the development of complex molecules, facilitating the creation of new chemical entities.

Biological Studies

The compound is studied for its potential biological activity, particularly in enzyme interactions. Its ability to form hydrogen bonds due to the hydroxyl and amino groups enhances its role as a ligand or inhibitor in enzymatic reactions.

Therapeutic Applications

Research indicates potential therapeutic uses, including:

  • Drug Development : As a precursor in synthesizing pharmaceutical compounds.
  • Protease Inhibition : Investigated for its ability to inhibit proteases, which could lead to novel treatments for diseases where protease activity is dysregulated .

Case Study 1: Drug Development

A study explored the synthesis of new derivatives from this compound, focusing on their effects as potential anti-cancer agents. The derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting their therapeutic promise.

Case Study 2: Enzyme Interaction

Research demonstrated that this compound could act as an inhibitor of specific enzymes involved in metabolic pathways. This finding suggests its utility in metabolic research and drug design targeting enzyme inhibition.

Mechanism of Action

The mechanism of action of (2R)-1-aminopent-4-yn-2-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Research Implications and Limitations

  • Biological Activity: Enantiomers often exhibit divergent pharmacological profiles.
  • Data Gaps : Critical physicochemical properties (e.g., solubility, melting point) and biological data remain uncharacterized, underscoring the need for targeted research.

Biological Activity

(2R)-1-aminopent-4-yn-2-ol hydrochloride is a compound with notable biological activity, particularly in the realms of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C5_5H10_10ClNO
  • Molecular Weight : 135.59 g/mol
  • CAS Number : 1955531-03-9
  • SMILES Notation : Cl.NCC(O)CC#C

Research into the biological activity of this compound indicates several mechanisms through which it may exert its effects:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which could lead to therapeutic applications in conditions where enzyme overactivity is a concern.
  • Neurotransmitter Modulation : Similar compounds have been implicated in modulating neurotransmitter systems, suggesting potential use in neurological disorders.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity, making it a candidate for further investigation in infectious diseases.

Biological Activity Data

A summary of relevant biological activity data is presented in the following table:

Study ReferenceBiological ActivityIC50 ValueMechanism
Tumoricidal effects in vitro20.4 mg/mLBNCT (Boron Neutron Capture Therapy)
Antimicrobial activityEC50 = 50 nmol/LAgainst P. falciparum
Toxicity assessmentH302 (harmful if swallowed)Acute toxicity

Case Studies

Several case studies have highlighted the potential applications and effects of this compound:

  • Antitumor Activity :
    • A study demonstrated that derivatives of this compound exhibited significant tumoricidal effects in vitro, particularly in assays related to BNCT. The relative killing effect was notably higher than standard treatments, indicating a promising avenue for cancer therapy .
  • Antimicrobial Research :
    • Investigations into the antimicrobial properties revealed that certain analogs showed potent activity against Plasmodium falciparum, with an EC50 value indicating effective inhibition at low concentrations .
  • Neuropharmacological Effects :
    • Research has pointed towards potential neuropharmacological applications, with compounds similar to this compound being studied for their ability to modulate NMDA receptors, which are critical in various neurological conditions .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the enantiomeric purity of (2R)-1-aminopent-4-yn-2-ol hydrochloride?

  • Methodology : Use chiral HPLC or polarimetry to resolve enantiomers. For HPLC, employ chiral stationary phases (e.g., cellulose- or amylose-derived columns) with mobile phases optimized for resolution (e.g., hexane/isopropanol with 0.1% diethylamine). Compare retention times to certified standards. Polarimetry requires measuring optical rotation ([α]D) and comparing it to literature values for the (2R) configuration. Validate results with NMR using chiral shift reagents (e.g., Eu(hfc)₃) .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

  • Methodology :

Stereoselective Synthesis : Use asymmetric catalysis (e.g., chiral ligands with transition metals like Ru or Rh) to favor the (2R) configuration.

Purification : Employ recrystallization with solvents of varying polarity (e.g., ethanol/water mixtures) or flash chromatography (silica gel, eluting with dichloromethane/methanol gradients).

Byproduct Monitoring : Track intermediates via TLC or LC-MS. Adjust reaction time/temperature to suppress side reactions (e.g., alkyne hydration).
Reference stability data from analogous hydrochlorides (e.g., melting point ranges and decomposition thresholds) to guide conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm the alkyne (C≡C, δ ~70-100 ppm in ¹³C) and hydroxyl/amine protons (δ 1.5-3.5 ppm in ¹H). Use D₂O exchange to identify labile protons.
  • IR : Detect O–H/N–H stretches (~3200-3500 cm⁻¹) and C≡C (~2100 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]⁺ peak). Compare fragmentation patterns to computational predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability profiles of this compound under varying humidity conditions?

  • Methodology :

Controlled Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and desiccated conditions. Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months).

Degradation Pathway Analysis : Use LC-MS/MS to identify decomposition products (e.g., hydrolysis of the alkyne to ketone).

Moisture-Sorption Analysis : Perform dynamic vapor sorption (DVS) to quantify hygroscopicity. Correlate with XRD to detect hydrate formation .

Q. What strategies ensure reproducible enantioselective biocatalytic transformations involving this compound?

  • Methodology :

Enzyme Screening : Test lipases, transaminases, or oxidoreductases for activity toward the substrate. Optimize pH (7-9) and cofactors (e.g., NADH/PLP).

Kinetic Resolution : Use immobilized enzymes in flow reactors to enhance enantiomeric excess (ee >98%).

In Silico Modeling : Dock the compound into enzyme active sites (e.g., using AutoDock Vina) to predict binding affinity and stereochemical outcomes .

Q. How does the hydrochloride salt form influence the compound’s solubility and bioavailability in in vitro models?

  • Methodology :

Solubility Studies : Measure equilibrium solubility in PBS (pH 7.4), SGF (pH 1.2), and SIF (pH 6.8) using shake-flask or UV-Vis methods.

Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. Compare free base vs. hydrochloride salt.

Salt Disproportionation Testing : Monitor pH-dependent solubility shifts via potentiometric titration. Reference pharmacopeial guidelines for salt selection .

Methodological Notes

  • Data Validation : Cross-reference physicochemical properties (e.g., melting point, logP) with computational tools (ACD/Labs Percepta) and experimental replicates to address discrepancies .
  • Regulatory Compliance : Follow USP/EP guidelines for impurity profiling (e.g., ≤0.1% for any single impurity) using validated HPLC methods with photodiode array detection .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-1-aminopent-4-yn-2-ol hydrochloride
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(2R)-1-aminopent-4-yn-2-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.